2-(2-Nitrophenyl)-1,3,2-dioxaborinane

Catalog No.
S13876627
CAS No.
M.F
C9H10BNO4
M. Wt
206.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Nitrophenyl)-1,3,2-dioxaborinane

Product Name

2-(2-Nitrophenyl)-1,3,2-dioxaborinane

IUPAC Name

2-(2-nitrophenyl)-1,3,2-dioxaborinane

Molecular Formula

C9H10BNO4

Molecular Weight

206.99 g/mol

InChI

InChI=1S/C9H10BNO4/c12-11(13)9-5-2-1-4-8(9)10-14-6-3-7-15-10/h1-2,4-5H,3,6-7H2

InChI Key

VMVDDGKNENVBCT-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2[N+](=O)[O-]

2-(2-Nitrophenyl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a dioxaborinane ring and a nitrophenyl substituent. Its molecular formula is C9H10BNO4C_9H_{10}BNO_4, and it features a boron atom bonded to two oxygen atoms in a cyclic structure, along with a nitro group attached to a phenyl ring. This compound exhibits unique properties due to the electron-withdrawing nature of the nitro group, which can significantly influence its reactivity and interactions in various chemical environments.

  • Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, facilitating further functionalization of the compound.
  • Cross-Coupling Reactions: This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid equivalent to form biaryl compounds .
  • Oxidation: The dioxaborinane structure can be oxidized to generate boronic acids, which are valuable intermediates in organic synthesis.

Several methods are available for synthesizing 2-(2-Nitrophenyl)-1,3,2-dioxaborinane:

  • Direct Boronation: The compound can be synthesized through direct boronation of 2-nitrophenyl derivatives using boron reagents under controlled conditions.
  • Suzuki Coupling: A common synthetic route involves the Suzuki coupling reaction between 2-nitrophenyl halides and appropriate boron sources, yielding the desired dioxaborinane structure .
  • Cyclization Reactions: Cyclization methods involving dicarbonyl compounds and boron reagents can also produce this compound as part of a multi-step synthesis.

2-(2-Nitrophenyl)-1,3,2-dioxaborinane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties due to its unique molecular structure.
  • Chemical Probes: Its reactivity allows it to be employed as a chemical probe in biological studies or as a building block for more complex molecular architectures.

Interaction studies involving 2-(2-Nitrophenyl)-1,3,2-dioxaborinane primarily focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: The nitro group’s electron-withdrawing nature enhances the electrophilicity of the dioxaborinane ring, making it susceptible to nucleophilic attack.
  • Coordination with Metal Catalysts: This compound has been shown to coordinate with transition metals in catalytic systems, enhancing its utility in cross-coupling reactions .

Several compounds share structural similarities with 2-(2-Nitrophenyl)-1,3,2-dioxaborinane. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Nitrophenylboronic acid24067-17-20.92
4-Fluoro-2-nitrophenylboronic acid1288978-82-40.86
5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxaborolane190788-59-10.84
3-Nitro-5-(4-nitrophenyl)-pyridine2096331-60-90.71
(4-Bromo-2-nitrophenyl)boronic acid860034-11-30.69

Uniqueness

The uniqueness of 2-(2-Nitrophenyl)-1,3,2-dioxaborinane lies in its specific arrangement of functional groups and its ability to participate in diverse

Hydrogen Bond Acceptor Count

4

Exact Mass

207.0702880 g/mol

Monoisotopic Mass

207.0702880 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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